

# In-depth Spectral Analysis of 2-chloro-N-propylacetamide: A Technical Guide

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## Compound of Interest

Compound Name: 2-chloro-N-propylacetamide

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This technical guide provides a comprehensive overview of the spectral data for the compound **2-chloro-N-propylacetamide**, a molecule of interest in synthetic chemistry and drug discovery. This document presents a detailed analysis of its  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR), and Mass Spectrometry (MS) data, supplemented with the experimental protocols utilized for these characterizations.

## Chemical Structure and Properties

**2-chloro-N-propylacetamide** is a halogenated amide with the following chemical structure:

Molecular Formula:  $\text{C}_5\text{H}_{10}\text{ClNO}$  [1]

Molecular Weight: 135.59 g/mol [1]

CAS Number: 13916-39-7 [1]

SMILES: CCCN(C(C)=O)CCl

## Spectral Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of **2-chloro-N-propylacetamide**.

## **<sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Data not available			

Predicted <sup>1</sup>H NMR chemical shifts suggest a triplet at approximately 0.9 ppm (CH<sub>3</sub>), a sextet around 1.6 ppm (CH<sub>2</sub>-CH<sub>3</sub>), a triplet around 3.2 ppm (N-CH<sub>2</sub>), and a singlet around 4.1 ppm (Cl-CH<sub>2</sub>). The NH proton would likely appear as a broad singlet.

## **<sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy**

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available	

Predicted <sup>13</sup>C NMR chemical shifts are expected around 11 ppm (CH<sub>3</sub>), 22 ppm (CH<sub>2</sub>-CH<sub>3</sub>), 42 ppm (N-CH<sub>2</sub>), 43 ppm (Cl-CH<sub>2</sub>), and 167 ppm (C=O).

## **Infrared (IR) Spectroscopy**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
Data not available		

Expected characteristic IR absorption bands include N-H stretching (~3300 cm<sup>-1</sup>), C-H stretching (aliphatic, ~2960-2850 cm<sup>-1</sup>), C=O stretching (amide I, ~1650 cm<sup>-1</sup>), N-H bending (amide II, ~1550 cm<sup>-1</sup>), and C-Cl stretching (~750-650 cm<sup>-1</sup>).

## **Mass Spectrometry (MS)**

m/z	Relative Intensity (%)	Assignment
Data not available		

The mass spectrum is expected to show a molecular ion peak [M]<sup>+</sup> at m/z 135 and an [M+2]<sup>+</sup> peak at m/z 137 with an approximate 3:1 intensity ratio, characteristic of a compound

containing one chlorine atom. Common fragmentation patterns for similar chloroacetamides often involve the loss of the chlorine atom and cleavage of the amide bond.

## Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2-chloro-N-propylacetamide** (typically 5-25 mg) is prepared in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) to a volume of approximately 0.7 mL. The sample is transferred to a 5 mm NMR tube.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

### Fourier-Transform Infrared (FTIR) Spectroscopy

The solid sample of **2-chloro-N-propylacetamide** is analyzed using an FTIR spectrometer. A small amount of the solid is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a range of  $4000\text{-}400\text{ cm}^{-1}$  by co-adding multiple scans to improve the signal-to-noise ratio.

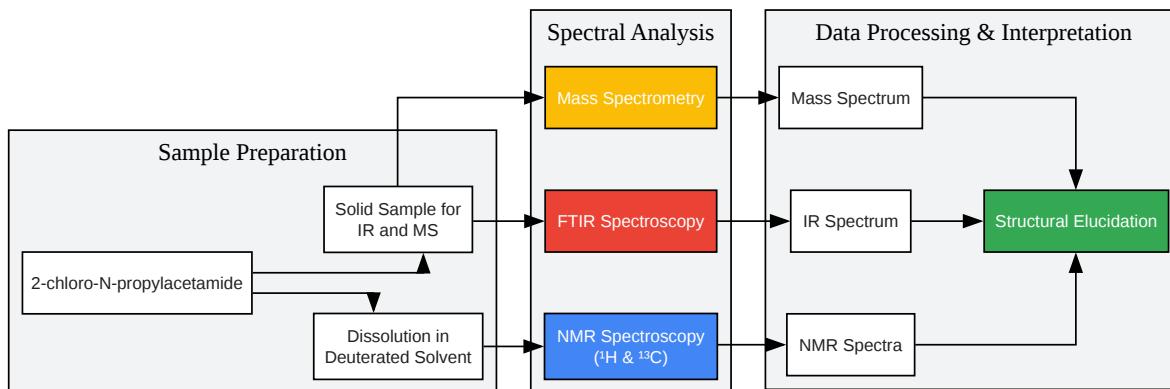
### Mass Spectrometry (MS)

Mass spectral data is obtained using a mass spectrometer equipped with an electron ionization (EI) source. The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The molecules are ionized by a 70 eV electron beam, and the resulting fragments are separated by a mass analyzer. The mass-to-charge ratios ( $m/z$ ) and their relative intensities are recorded.

## Visualizations

### Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like **2-chloro-N-propylacetamide**.

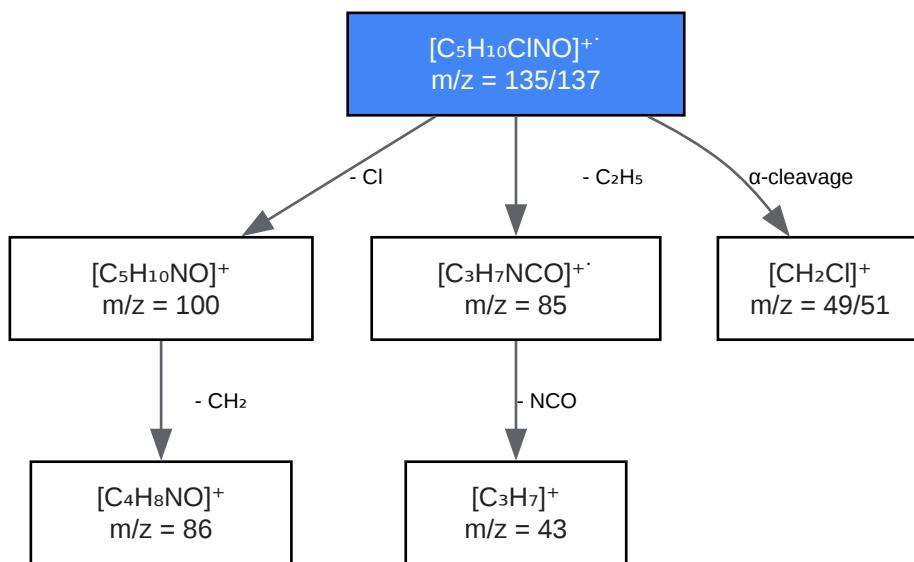


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Caption: Experimental workflow for spectral analysis.

## Mass Spectrometry Fragmentation Pathway

This diagram illustrates a plausible fragmentation pathway for **2-chloro-N-propylacetamide** in an electron ionization mass spectrometer.



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Caption: Plausible MS fragmentation of **2-chloro-N-propylacetamide**.

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## References

- 1. chemscene.com [chemscene.com]
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